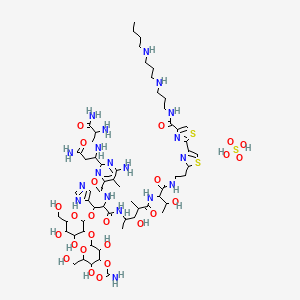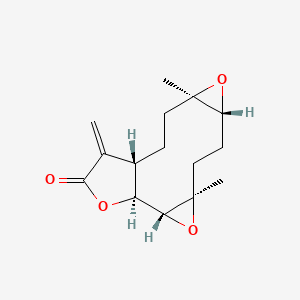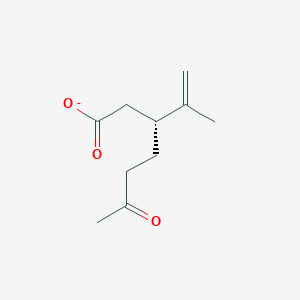
Dictyoxepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dictyoxepin is a natural product found in Dictyota dichotoma with data available.
Wissenschaftliche Forschungsanwendungen
1. Bacterial Biofilm Inhibition
Dictyoxepin, isolated from the Caribbean alga Dictyota pinnatifida, has demonstrated mild inhibition properties against Escherichia coli biofilms. This suggests its potential as a controlling agent for bacterial biofilms, which are significant in nosocomial infections (Rubiano-Buitrago et al., 2019).
2. Dictyostelium Research Tool
While not directly related to dictyoxepin, research tools like dictyExpress, a web-based platform, support the exploration of gene expression data, including those related to compounds like dictyoxepin. These tools facilitate biomedical research, including studies on cellular behavior, gene functions, and molecular medicine, which can indirectly support research on dictyoxepin and similar compounds (Rot et al., 2009).
3. Dictyostelium in Biomedical Research
Research on Dictyostelium discoideum, a model organism, has contributed to understanding various biological processes relevant to human health. This includes research on cellular and developmental functions, potentially aiding studies involving dictyoxepin (Williams et al., 2006).
Eigenschaften
CAS-Nummer |
63250-21-5 |
|---|---|
Produktname |
Dictyoxepin |
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(5aS,8S,9R,9aS)-1,5a-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-7,8,9,9a-tetrahydro-6H-3-benzoxepin-9-ol |
InChI |
InChI=1S/C20H32O2/c1-14(2)7-6-8-15(3)17-9-10-20(5)11-12-22-13-16(4)18(20)19(17)21/h7,11-13,15,17-19,21H,6,8-10H2,1-5H3/t15-,17+,18+,19-,20+/m1/s1 |
InChI-Schlüssel |
HFYSUZOICYWQHK-ZKIDJSGLSA-N |
Isomerische SMILES |
CC1=COC=C[C@]2([C@@H]1[C@@H]([C@@H](CC2)[C@H](C)CCC=C(C)C)O)C |
SMILES |
CC1=COC=CC2(C1C(C(CC2)C(C)CCC=C(C)C)O)C |
Kanonische SMILES |
CC1=COC=CC2(C1C(C(CC2)C(C)CCC=C(C)C)O)C |
Synonyme |
dictyoxepin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane](/img/structure/B1210767.png)




![1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione](/img/structure/B1210779.png)